molecular formula C18H15F3N2O2S B2769293 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097860-06-3

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2769293
CAS No.: 2097860-06-3
M. Wt: 380.39
InChI Key: XQRINPQQPWYRRZ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It’s an essential compound with a variety of properties and applications. Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Furan is a five-membered heterocyclic compound containing an oxygen atom. Both thiophene and furan are considered to be structural alerts .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Furan also has a five-membered ring, but with an oxygen atom instead .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel pyridine and naphthyridine derivatives using furan and thiophene as core building blocks. These compounds were further reacted with arene diazonium salts and hydrazines to produce hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, respectively, showcasing the versatility of furan and thiophene in synthesizing complex molecules with potential for diverse applications (Abdelrazek et al., 2010).

Material Science Applications

In material science, thiophenyl and furanyl ureas have been explored for their antiviral properties, demonstrating the potential of these compounds in developing materials with bioactive properties. The research provides foundational knowledge for further exploration of similar compounds in material applications with inherent biological activity (O'sullivan & Wallis, 1975).

Photovoltaic Applications

Phenothiazine derivatives containing furan and thiophene linkers have been synthesized and used in dye-sensitized solar cells, with the furan-linked derivatives showing significant improvement in solar energy-to-electricity conversion efficiency. This highlights the role of furan and thiophene derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Chemical Synthesis and Catalysis

The application of furan and thiophene derivatives in chemical synthesis has been demonstrated through the development of catalytic processes. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, illustrating the utility of these compounds in facilitating complex chemical transformations (Reddy et al., 2012).

Computational Studies and Biological Applications

Computational studies on urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea, have provided insights into their antibacterial and antifungal activities. These studies not only showcase the potential of such compounds in biological applications but also highlight the importance of computational chemistry in predicting the activity of novel compounds (Alabi et al., 2020).

Mechanism of Action

While the specific mechanism of action for “3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea” is not available, thiophene nucleus-containing compounds show various activities. For example, some act as anti-inflammatory agents .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-4-1-2-5-15(14)23-17(24)22-10-13(12-7-9-26-11-12)16-6-3-8-25-16/h1-9,11,13H,10H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRINPQQPWYRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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